N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea -

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea

Catalog Number: EVT-4418178
CAS Number:
Molecular Formula: C19H18ClFN4O3
Molecular Weight: 404.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea is a synthetic organic compound primarily investigated for its role as a potential mitogen-activated protein kinase (MEK) inhibitor. MEK enzymes are part of a crucial signaling pathway involved in cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Therefore, the development of potent and selective MEK inhibitors like N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea holds significant therapeutic potential.

Mechanism of Action

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea is believed to function as a MEK inhibitor. While the precise mechanism is not detailed in the provided papers, MEK inhibitors generally bind to the ATP-binding site of the MEK enzyme, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the MEK/ERK pathway. This inhibition can lead to a reduction in cell growth, proliferation, and survival, particularly in cancer cells.

Applications

The primary application of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea in scientific research appears to be as a potential tool compound for studying MEK inhibition. It could be used in various in vitro and in vivo experiments to:

2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide (PD184352)

Compound Description: PD184352 is a potent MEK inhibitor. An improved synthesis for this compound has been reported, allowing for gram-scale production with simplified purification.

Relevance: Although not directly structurally similar, PD184352, like N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea, is a biologically active compound with a complex aromatic structure, and its synthesis presents challenges addressed in the research. Both compounds highlight the importance of synthetic methodologies in drug discovery and development.

7-Hydroxy-4-({[5-hydroxy-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2H-chromen-2-one (HTS)

Compound Description: HTS is a candidate molecule identified through a structure-based virtual screen aimed at finding ligands that interact with the COI1-JAZ1 co-receptor complex. It has shown growth-promoting properties in Arabidopsis and tomato plants and can partially reverse the root growth phenotype induced by jasmonic acid.

Relevance: HTS is a structurally dissimilar compound to N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea, but both were investigated in the context of plant hormone signaling pathways. HTS is designed to interact with the COI1-JAZ1 complex, a crucial element of the jasmonic acid signaling pathway, showcasing the importance of targeting specific protein interactions in plant biology research.

1-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF kinase. This compound exhibits limited brain distribution due to high nonspecific binding in brain and plasma.

Relevance: CCT196969 shares structural similarities with N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea, including the presence of a pyrazole ring and a urea linker. Both compounds highlight the relevance of heterocyclic structures in medicinal chemistry and drug development.

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description: LY3009120 is another panRAF inhibitor that, unlike CCT196969, is a substrate for Bcrp efflux transporter. Although its brain distribution is limited, it shows superior in vitro efficacy against patient-derived melanoma cell lines compared to other panRAF inhibitors.

Relevance: LY3009120, similar to N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea, contains a urea linker and aromatic structures, highlighting the recurrent use of these motifs in drug design. Studying these panRAF inhibitors provides insights into the challenges of achieving optimal brain penetration for therapeutic purposes.

4-Pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

Compound Description: MLN2480, like the previous two compounds, is a panRAF inhibitor and a substrate of the Bcrp efflux transporter. It exhibits higher brain distribution compared to CCT196969 and LY3009120.

Relevance: Despite their structural differences, MLN2480 and N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea belong to the broader category of small molecules designed for specific biological targets. Investigating the brain distribution of these panRAF inhibitors, including MLN2480, provides crucial information for developing therapies against brain metastases.

Properties

Product Name

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(2,4-dimethoxyphenyl)urea

Molecular Formula

C19H18ClFN4O3

Molecular Weight

404.8 g/mol

InChI

InChI=1S/C19H18ClFN4O3/c1-27-12-6-7-16(17(10-12)28-2)22-19(26)23-18-8-9-25(24-18)11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3,(H2,22,23,24,26)

InChI Key

XXIOQUBHCYVPLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.